N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide
Description
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzamide core substituted with a fluorine atom and a dioxothiolan ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-2-15(10-7-8-19(17,18)9-10)13(16)11-5-3-4-6-12(11)14/h3-6,10H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJQSGIRQMVHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-ethyl-3-aminothiolane-1,1-dioxide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .
Biological Activity
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This article explores its synthesis, mechanism of action, pharmacokinetics, and various biological effects supported by relevant data.
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with N-ethyl-3-aminothiolane-1,1-dioxide. The reaction is conducted under controlled conditions using aprotic solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize by-products.
Primary Target:
The primary target of this compound is the GIRK channels, specifically the GIRK1/2 subtype.
Mode of Action:
This compound acts as an activator of GIRK channels, which play a crucial role in modulating neuronal excitability and various physiological processes. By activating these channels, it facilitates potassium ion flux across cell membranes, thereby influencing cell signaling pathways related to pain perception, anxiety, and epilepsy.
Pharmacokinetics
Research indicates that related compounds exhibit nanomolar potency as GIRK1/2 activators with improved metabolic stability. The pharmacokinetic profile suggests that this compound remains stable over extended periods in laboratory settings, making it suitable for long-term studies.
Biological Effects
The biological activity of this compound can be summarized as follows:
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling: Modulates pathways involved in neuronal excitability.
- Gene Expression: Affects transcriptional regulation linked to neuronal function.
- Cellular Metabolism: Alters metabolic pathways through its action on GIRK channels.
Dosage Effects
In animal models, the effects vary with dosage:
- Low Doses: Effective activation of GIRK channels without significant adverse effects.
- Higher Doses: Potential for increased side effects; careful dosage management is essential for therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| GIRK Channel Activation | Activates GIRK channels leading to modulation of neuronal excitability. | |
| Pharmacokinetics | Exhibits good stability and metabolic stability over time. | |
| Cell Signaling | Influences pain perception and anxiety-related pathways through potassium ion modulation. | |
| Dosage Response | Varies with dosage; lower doses show beneficial effects while higher doses may cause toxicity. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuronal Excitability
A study demonstrated that activation of GIRK channels by this compound could reduce neuronal excitability in models of epilepsy. The results indicated a significant decrease in seizure-like activity at specific dosages.
Study 2: Pain Modulation
Another investigation focused on the compound's role in pain perception pathways. It was found to attenuate pain responses in animal models through its action on GIRK channels.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide, and what parameters critically affect yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2-fluorobenzoyl chloride with N-ethyl-1,1-dioxothiolan-3-amine in anhydrous pyridine or dichloromethane under nitrogen. Key parameters include:
- Temperature : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol enhances purity .
- Yield Optimization : Stoichiometric excess of acyl chloride (1.2–1.5 eq) ensures complete amine conversion.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the dioxothiolan ring (e.g., sulfone protons at δ 3.5–4.5 ppm) and fluorobenzamide moiety (aromatic protons split by fluorine coupling) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~1340/1150 cm (sulfone S=O stretches) validate functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular formula (e.g., [M+H] for CHFNOS) .
Q. What biochemical assays are suitable for preliminary evaluation of its protein-binding activity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k/k) using immobilized target proteins (e.g., RORγt or bacterial urea enzymes) .
- Fluorescence Polarization : Quantifies competitive displacement of fluorescent probes in solution-phase assays.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding interactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal Growth : Recrystallize from methanol/water (9:1) at 4°C to obtain diffraction-quality crystals.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement with SHELXL : Hydrogen-bonding networks (e.g., N–H⋯O=S interactions) stabilize the crystal lattice. Example parameters:
| Bond | Distance (Å) | Angle (°) |
|---|---|---|
| S=O⋯H–N | 2.8–3.1 | 150–170 |
| C–F⋯π (aromatic) | 3.3–3.5 | 90–110 |
Q. What strategies address contradictions in biological activity data across experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Dose-Response Reproducibility : Test compound stability under assay conditions (pH, serum proteins) via LC-MS.
- Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation followed by UPLC-QTOF-MS.
- Model-Specific Optimization : Adjust cell culture media (e.g., lipid content for membrane permeability) or animal dosing regimens (e.g., bioavailability enhancers like cyclodextrins) .
Q. How does the electronic nature of the fluorobenzamide group influence target engagement?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect increases amide carbonyl electrophilicity, enhancing hydrogen-bond acceptor strength.
- Comparative SAR Studies : Replace fluorine with Cl, H, or OCH to assess activity changes. For example:
| Substituent | IC (RORγt Inhibition) |
|---|---|
| –F | 0.8 µM |
| –Cl | 2.3 µM |
| –H | 5.6 µM |
- Electrostatic Potential Maps : Visualize charge distribution to predict binding pockets (e.g., hydrophobic vs. polar regions) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in enzymatic inhibition potency between recombinant proteins and cell-based assays?
- Methodological Answer :
- Cellular Uptake Measurement : Quantify intracellular compound levels via LC-MS/MS; low uptake may explain reduced potency.
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify competing targets.
- Buffer Compatibility : Verify assay buffer components (e.g., DMSO concentration ≤0.1% to avoid artificial inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
